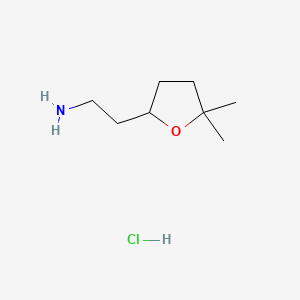
3-(4-Isopropylphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylphenyl)butan-1-amine is an organic compound with the molecular formula C13H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a butane chain, which is further substituted with a 4-isopropylphenyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of an appropriate amine precursor with a halogenated butane derivative. For instance, the reaction between 4-isopropylbenzyl chloride and butan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a corresponding nitrile or imine intermediate. This process would involve the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the nitrile or imine to the primary amine.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typical reagents.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
3-(4-Isopropylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(4-Methylthiazol-2-yl)propan-1-amine
- 1-(4-Isopropylphenyl)propan-1-one
- 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
Uniqueness
3-(4-Isopropylphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H21N |
|---|---|
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
3-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,10-11H,8-9,14H2,1-3H3 |
Clé InChI |
YAGMGEVWGJOCPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




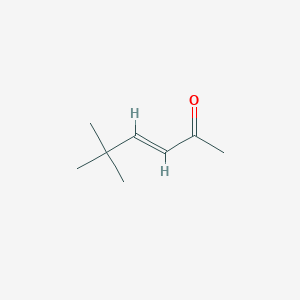
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)

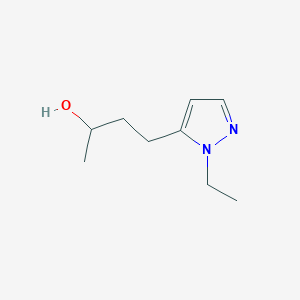
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

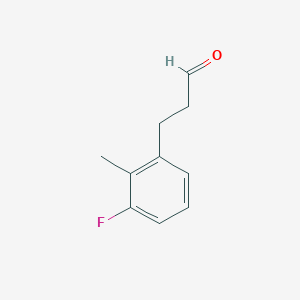
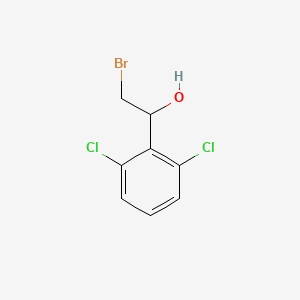
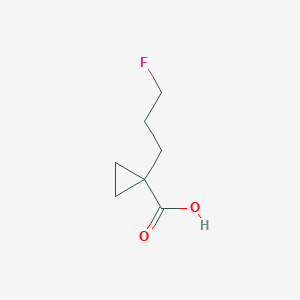
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
